2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and methoxy groups in the compound suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Sulfonylation: The amino group can be sulfonylated using sulfonyl chlorides under basic conditions.
Bromination: Bromine can be introduced via electrophilic aromatic substitution.
Methoxylation: The methoxy group can be introduced through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to the sulfonamide group, it may exhibit antimicrobial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folate synthesis or cell wall biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a urea linkage instead of a sulfonamide.
4-Bromo-2-chlorobenzenesulfonamide: Similar but lacks the methoxy group.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H15BrClNO4S |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15BrClNO4S/c1-27-16-10-8-15(9-11-16)23(20(24)18-4-2-3-5-19(18)21)28(25,26)17-12-6-14(22)7-13-17/h2-13H,1H3 |
InChI Key |
BSOOKLLZMFJTJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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